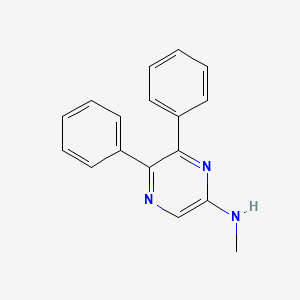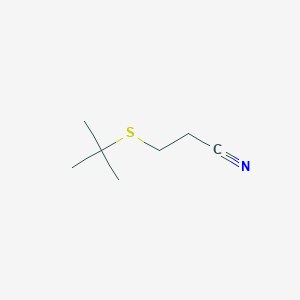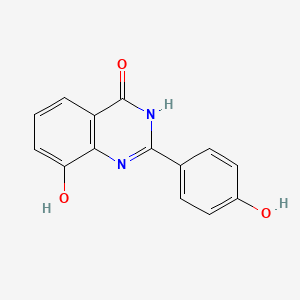
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci)
概要
説明
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) is a heterocyclic compound that features both phenolic and quinazolinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) typically involves the condensation of 4-hydroxybenzaldehyde with anthranilic acid, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Halogenated or nitrated phenolic derivatives.
科学的研究の応用
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and quinazolinone moieties can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazolinone core but lacks the phenolic group.
8-Hydroxyquinoline: Contains a similar hydroxylated aromatic ring but differs in the position of the hydroxyl group.
4-Hydroxyphenylquinazoline: Similar structure but with variations in the substitution pattern.
Uniqueness
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) is unique due to the presence of both phenolic and quinazolinone functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs.
特性
分子式 |
C14H10N2O3 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
8-hydroxy-2-(4-hydroxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O3/c17-9-6-4-8(5-7-9)13-15-12-10(14(19)16-13)2-1-3-11(12)18/h1-7,17-18H,(H,15,16,19) |
InChIキー |
KZLPIRPQDKFMRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
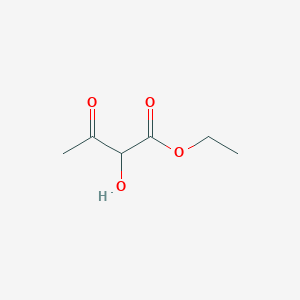
![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)
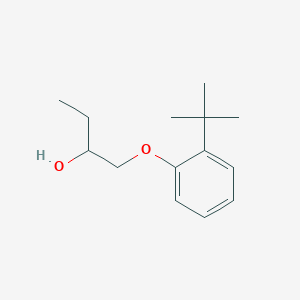
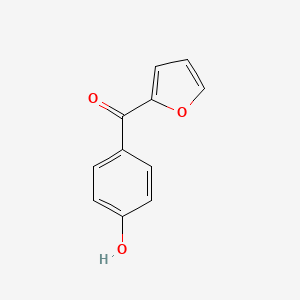
![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)
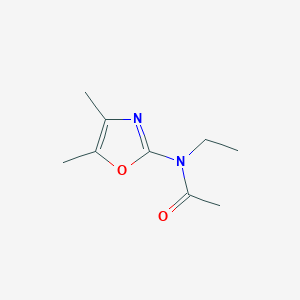
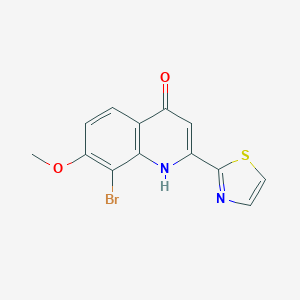
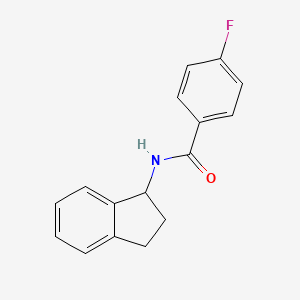
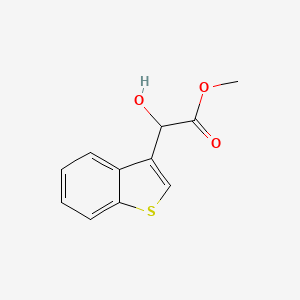
![{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}methyl acetate](/img/structure/B8710192.png)
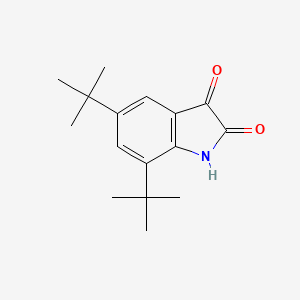
![3-[1,2,3]Triazol-2-yl-pyridine-2-carboxylic acid](/img/structure/B8710197.png)
